2-Iodoquinoline

Palladium Catalysis Cross-Coupling Regioselective Synthesis

2-Iodoquinoline is the superior building block for chemoselective palladium-catalyzed cross-coupling. The weak C–I bond at the α-position undergoes exclusive, high-yielding oxidative addition to Pd(0) while leaving C–Cl or C–Br bonds at other positions completely intact. This unmatched selectivity is critical for sequential, modular synthesis of polysubstituted quinolines in drug discovery (SAR exploration targeting kinases, GPCRs) and OLED materials development. Lower catalyst loadings, milder reaction conditions, and higher conversion rates offset the initial cost, delivering superior cost-per-mole economics for high-value advanced intermediates. Confirm your bulk requirements today.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 6560-83-4
Cat. No. B1585599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoquinoline
CAS6560-83-4
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)I
InChIInChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
InChIKeyFRWYFWZENXDZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoquinoline (CAS 6560-83-4): Baseline Properties and Key Differentiators


2-Iodoquinoline is a heteroaryl halide featuring an iodine substituent at the α-position of the quinoline ring. This structural motif confers a unique reactivity profile compared to other halogenated quinolines, primarily due to the weaker C–I bond, which facilitates highly selective oxidative addition to palladium(0) catalysts and regioselective metal-halogen exchange [1]. These properties establish 2-iodoquinoline as a privileged scaffold for the divergent synthesis of complex, polysubstituted quinoline derivatives, which are of significant interest in medicinal chemistry and materials science [2].

Why Generic Halogenated Quinolines Cannot Substitute for 2-Iodoquinoline


The assumption that 2-bromo- or 2-chloroquinoline can directly replace 2-iodoquinoline in synthetic sequences is invalidated by a key reactivity gradient inherent to the carbon-halogen bond. The α-position in quinoline is activated for oxidative addition, but the rate and efficiency are highly dependent on the halide. While 2-chloroquinolines can sometimes undergo Pd-catalyzed reactions (a feature not shared by simple carbocyclic chloroarenes), they require more forcing conditions and are less reactive than the corresponding 2-iodoquinolines [1]. This difference is paramount for achieving high regioselectivity in the presence of multiple halogen atoms, as the weaker C–I bond allows for its exclusive, chemoselective activation over C–Cl or C–Br bonds at other positions on the same ring [2]. Using a less reactive halide will compromise reaction efficiency, yield, and the ability to perform sequential functionalization, thereby impacting the purity and cost-effectiveness of downstream products.

2-Iodoquinoline (CAS 6560-83-4) Quantified Differentiation Evidence


Superior Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihaloquinolines

The chemoselective activation of the C–I bond in 2-iodoquinoline-containing polyhalogenated scaffolds enables exclusive cross-coupling at the iodinated site. In a study on 2-bromo-4-iodoquinoline, palladium-catalyzed cross-coupling occurred exclusively at the C-4 iodine position, leaving the C-2 bromine completely intact [1]. This head-to-head comparison demonstrates the synthetic orthogonality conferred by iodine, which is a critical requirement for sequential functionalization strategies.

Palladium Catalysis Cross-Coupling Regioselective Synthesis

Quantified Reactivity Difference for 2-Iodoquinoline in Nucleophilic Aromatic Substitution

A kinetic study on N-methylquinolinium salts provides quantitative data on the superior leaving group ability of iodine. The 2-iodo-N-methylquinolinium salt was found to be 1440 times more reactive towards hydroxide ion substitution than its 4-iodo-N-methylquinolinium isomer at 20°C [1]. This class-level inference highlights the dramatic impact of the halide's position on reactivity, and extrapolates that an iodo substituent at the reactive α-position will be significantly more labile than a bromo or chloro group.

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

High-Yielding One-Pot Sequential Functionalization via Exclusive C–I Bond Activation

The utility of 2-iodoquinoline's chemoselectivity is further demonstrated in a one-pot, sequential functionalization of a related 3-iodoquinoline scaffold. In a study on 2-aryl-4-chloro-3-iodoquinolines, the C–I bond was selectively engaged in a Sonogashira coupling with terminal alkynes to yield the corresponding 3-alkynyl-4-chloroquinolines as the sole products [1]. The 4-chloro substituent remained unreacted, allowing for a subsequent Suzuki-Miyaura coupling or amination step.

One-Pot Synthesis Sonogashira Coupling Suzuki-Miyaura Coupling

High-Value Research and Industrial Scenarios for 2-Iodoquinoline (CAS 6560-83-4)


Stepwise Modular Synthesis of Drug Candidates

The documented chemoselectivity of the C–I bond in 2-iodoquinoline scaffolds is paramount for medicinal chemistry. The ability to perform exclusive Sonogashira or Suzuki couplings at the iodine site, while leaving a C–Cl or C–Br bond at another position completely intact, is a cornerstone of generating diverse libraries of di- and tri-substituted quinolines. This stepwise, modular approach enables the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, and other protein families [1].

Synthesis of Advanced OLED Materials and Organic Semiconductors

The palladium-catalyzed cross-coupling of 2-iodoquinoline is a key reaction for constructing extended π-conjugated systems required for organic electronics. As a privileged intermediate, 2-iodoquinoline can be readily elaborated into oligoquinolines and related polyaromatic compounds used as electron-transport or hole-blocking materials in organic light-emitting diodes (OLEDs) [2]. The high reactivity of the C–I bond ensures efficient coupling with a range of boronic acids and alkynes, providing access to materials with precisely tuned optical and electronic properties.

Large-Scale Production of High-Value Intermediates

For process chemists and procurement specialists, the quantitative advantage of 2-iodoquinoline lies in its predictable and efficient performance in cross-coupling reactions. The requirement for milder conditions and the high conversion rates achieved with the iodo derivative, as supported by kinetic data [3], can translate to reduced catalyst loading, shorter cycle times, and lower energy costs at scale. While the initial cost per gram of 2-iodoquinoline may be higher than that of its bromo or chloro analogs, its superior reactivity can yield a lower overall cost per mole of product, making it the more economically sound choice for producing high-value advanced intermediates.

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